Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane
Overview
Description
Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane. The compound 1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane is an azepane derivative, where the azepane ring is substituted with a 2-(2,3,6-trimethylphenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane typically involves multiple steps. One common approach is to start with the preparation of 1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane through a series of organic reactions, such as alkylation and substitution reactions. The final step involves the reaction of the azepane derivative with oxalic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The azepane ring and the phenoxy group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its use, such as its role as a reagent or its potential therapeutic effects. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives and oxalic acid derivatives, such as:
- 1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane oxalate
- 2,3,6-trimethylphenoxyacetic acid
Uniqueness
Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-14-8-9-15(2)17(16(14)3)19-13-12-18-10-6-4-5-7-11-18;3-1(4)2(5)6/h8-9H,4-7,10-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBZMJKFSNZYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2CCCCCC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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